molecular formula C14H23NO3 B14315127 Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate CAS No. 113643-66-6

Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate

Cat. No.: B14315127
CAS No.: 113643-66-6
M. Wt: 253.34 g/mol
InChI Key: UCTGXDVKSJEMOS-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups such as ester, cyano, and ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl acetoacetate with butyl bromide, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the formation of the ester group through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, while the ester and ketone groups can participate in electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
  • Ethyl 2-oxo-4-phenylbutyrate

Uniqueness

Ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate is unique due to its specific combination of functional groups and its reactivity profile. The presence of both cyano and ester groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

113643-66-6

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

ethyl 2-butyl-2-cyano-4-methyl-5-oxohexanoate

InChI

InChI=1S/C14H23NO3/c1-5-7-8-14(10-15,13(17)18-6-2)9-11(3)12(4)16/h11H,5-9H2,1-4H3

InChI Key

UCTGXDVKSJEMOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)C(=O)C)(C#N)C(=O)OCC

Origin of Product

United States

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